Dimethyl-piperidin-2-ylmethyl-amine hydrochloride chemical structure and properties
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride chemical structure and properties
Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as 2-(Dimethylaminomethyl)piperidine HCl ) is a diamine scaffold of significant utility in medicinal chemistry and organometallic catalysis. Characterized by a piperidine ring substituted at the C2 position with a dimethylamino-methyl group, this compound serves as a versatile "3D" building block, offering stereochemical complexity often lacking in flat aromatic fragments.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically within the context of G-protein coupled receptor (GPCR) modulation and fragment-based drug design (FBDD).[1]
Chemical Identity & Structural Analysis[2][3][4]
The compound exists as a chiral molecule due to the asymmetric carbon at the C2 position of the piperidine ring.[1] It is commonly supplied as a hydrochloride salt to enhance stability and water solubility.[2]
Identification Data[2][4][5][6][7][8]
| Parameter | Detail |
| IUPAC Name | |
| Common Synonyms | 2-(Dimethylaminomethyl)piperidine HCl; 2-((Dimethylamino)methyl)piperidine |
| CAS Number (Free Base) | 60717-51-3 |
| CAS Number (2HCl) | 1185304-33-9 |
| Molecular Formula | |
| Molecular Weight | 142.24 g/mol (Free Base); ~215.16 g/mol (Dihydrochloride) |
| SMILES | CN(C)CC1CCCCN1.Cl |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and the critical chiral center at C2, which governs the spatial orientation of the dimethylamino tail.
Physicochemical Properties[5][8][9]
Understanding the physical state and solubility profile is critical for formulation and assay development.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature and volatility of the free base.[1]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid (HCl salt) | Free base is a colorless to pale yellow liquid. |
| Melting Point | 185–190 °C (Decomposes) | Values vary based on hydration and mono/di-HCl form. |
| Solubility | Water (>100 mg/mL), Methanol, DMSO | Highly soluble in polar protic solvents.[1] |
| pKa (Calculated) | Both nitrogens are basic; exists as dication at physiological pH.[1] | |
| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen).[1] |
Synthesis & Manufacturing Routes
The synthesis of 2-(dimethylaminomethyl)piperidine typically follows two primary strategies: the reduction of pyridine precursors or the modification of pipecolic acid derivatives.[1] The pyridine reduction route is generally favored for scale-up due to the availability of starting materials.
Route A: Catalytic Hydrogenation of Pyridine Derivatives
This method involves the synthesis of the pyridine analog followed by ring reduction.[1]
-
Precursor Synthesis: Reaction of 2-(chloromethyl)pyridine with dimethylamine.
-
Hydrogenation: Catalytic reduction of the pyridine ring using Platinum Oxide (
) or Rhodium on Carbon ( ) under high pressure .[1]
Route B: Reductive Amination of Pipecolinates
Starting from ethyl pipecolinate (piperidine-2-carboxylate):
-
Amide Formation: Reaction with dimethylamine.[1]
-
Reduction: Reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (
).[1]
Synthesis Workflow Diagram
Applications in Drug Discovery & Research[9][10][11][12][13][14]
GPCR Ligand Design (Muscarinic Receptors)
The 2-substituted piperidine motif is a privileged scaffold in the design of muscarinic acetylcholine receptor antagonists (specifically M2 and M3 subtypes).[1] The distance between the basic piperidine nitrogen and the exocyclic amine mimics the spacing in acetylcholine, allowing for bidentate binding interactions within the orthosteric site of the receptor.[1]
-
Mechanism: The piperidine nitrogen interacts with Asp103 (in M2 receptors) via ionic bonding, while the dimethylamino group provides additional hydrophobic and electrostatic contacts.[1]
Fragment-Based Drug Discovery (FBDD)
In the "Escape from Flatland" initiative, researchers seek non-aromatic, 3D-rich fragments to improve solubility and selectivity.[1]
-
Vector Diversity: The chiral center at C2 allows the dimethylamino tail to explore vectors perpendicular to the ring plane, accessing binding pockets unavailable to flat pyridine analogs.[1]
-
Solubility: The high
carbon fraction ( ) improves aqueous solubility compared to aromatic equivalents.[1]
Coordination Chemistry
As a 1,2-diamine equivalent (structurally similar to ethylenediamine but with a rigid backbone), this compound serves as a bidentate ligand for Zinc and Copper catalysts, often used in asymmetric synthesis when the piperidine is chirally pure.[1]
Experimental Protocols
Protocol: Preparation of the Dihydrochloride Salt
Note: This protocol assumes the starting material is the free base oil.[1]
-
Dissolution: Dissolve 1.0 g (7.0 mmol) of Dimethyl-piperidin-2-ylmethyl-amine (free base) in 10 mL of anhydrous diethyl ether or ethanol.
-
Expert Insight: Ensure the solvent is anhydrous to prevent the formation of sticky hygroscopic gums.[1]
-
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in dioxane (5 mL, excess) under stirring.
-
Precipitation: A white precipitate should form immediately.[1] Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under vacuum (Schlenk line or Büchner funnel with inert gas blanket).[1]
-
Washing: Wash the filter cake with cold anhydrous ether (
). -
Drying: Dry the solid in a vacuum desiccator over
for 12 hours. -
Yield: Expect ~1.3 g (85-90%) of the dihydrochloride salt.
Quality Control: NMR Analysis
-
Solvent:
or . -
Key Signals (Free Base in
):
Safety & Handling (SDS Highlights)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C under argon.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood, especially the free base form which may have a fishy, amine-like odor.
References
-
Synthesis of Piperidine Derivatives: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[1][3] RSC Medicinal Chemistry, 2022, 13, 1614.[1][3]
-
Muscarinic Antagonists: "1-(Piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonists."[4] BenchChem Application Notes.
-
General Properties: PubChem Compound Summary for CID 16768076 (Isomer Reference). [1]
-
Catalytic Hydrogenation: Usuki, Y., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1] Molecules, 2023.[1][5]
-
Chemical Identity: CAS Common Chemistry, "Dimethyl(piperidin-2-ylmethyl)amine". [1][6]
